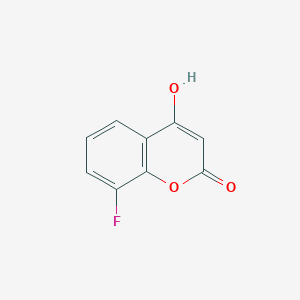

8-fluoro-4-hydroxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "8-fluoro-4-hydroxy-2H-chromen-2-one" is a fluorinated chromenone derivative. Chromenones are a class of compounds known as benzopyrans, which have a wide range of pharmacological properties, including antiviral, antimicrobial, and various other biological activities. The presence of fluorine atoms in such compounds often enhances these properties due to the unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon .

Synthesis Analysis

The synthesis of fluoro-containing chromenes can be achieved through various methods. One approach involves the Prins reaction, which has been used to synthesize fluoro- and hydroxy-containing octahydro-2H-chromenes starting from monoterpenoid (-)-isopulegol and aromatic aldehydes using the BF3·Et2O/H2O system as both an acid catalyst and a fluorine source . Another method developed for the synthesis of chiral 4-fluoropolyhydro-2H-chromenes involves the reaction of monoterpenoid alcohols with aldehydes, again utilizing the BF3·Et2O/H2O system . Additionally, the synthesis of related benzopyran compounds with fluorine substituents has been reported, which serve as precursors for more complex molecules .

Molecular Structure Analysis

The molecular structure of fluorinated chromenones is characterized by the presence of a fluorine atom attached to the chromene ring system. The fluorine atom's influence on the electronic distribution within the molecule can be significant, potentially affecting the compound's reactivity and interaction with biological targets. The structures of such compounds have been characterized using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, and in some cases, confirmed by single X-ray crystallography .

Chemical Reactions Analysis

Fluorinated chromenones can undergo various chemical reactions. For instance, the 8-carbo-substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones have been synthesized through a tandem Sonogashira cross-coupling and heteroannulation reaction, and further converted into trifluoromethyl-substituted thienoangelicin analogues . The reactivity of these compounds can be influenced by the fluorine substituents, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-fluoro-4-hydroxy-2H-chromen-2-one and related compounds are influenced by their molecular structure. The presence of fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The hydroxy group can also contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds. The fluorescence properties of chromenones can be exploited in the development of fluorescent probes, as demonstrated by the study of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, which showed fluorescence enhancement in the presence of metals . Additionally, the green synthesis approach for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones highlights the importance of environmentally friendly methods in the synthesis of such compounds .

Aplicaciones Científicas De Investigación

Anti-pinworm Activity

8-fluoro-4-hydroxy-2H-chromen-2-one derivatives have demonstrated promising anti-pinworm activity. In a study, specific trisubstituted methanes based on coumarin showed a significant reduction in pinworm worm burden in Syphacia obvelata-infected mice. The study emphasizes the potential of these compounds in developing new anti-pinworm drugs, especially due to their efficacy and low oral acute toxicity (Dhar et al., 2021).

CNS Agents

Certain 8-fluoro-4-hydroxy-2H-chromen-2-one derivatives have been explored for their potential as central nervous system (CNS) agents. These compounds, particularly the fluoro group containing derivatives, have shown promising skeletal muscle and antianxiety potential in preclinical studies (Kumar & Kumar, 2023).

Synthetic Protocols

The molecule has been a focus in the development of synthetic protocols due to its role as a core structure in secondary metabolites with pharmacological importance. Efficient and simple procedures for synthesizing 8-fluoro-4-hydroxy-2H-chromen-2-one derivatives involve reactions with Michael acceptors, highlighting its chemical significance and application in pharmacological compound synthesis (Mazimba, 2016).

Antitumor Activity

The molecule has also been involved in studies related to cancer treatment. Specifically, certain 8-fluoro-4-hydroxy-2H-chromen-2-one derivatives were studied for their anti-breast cancer activity. These studies highlighted the potential of certain derivatives as potent cytotoxic agents and explored their efficacy in in vivo settings, suggesting a pathway for new anticancer drugs (Dong et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

8-fluoro-4-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVYIMMEGYCYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-4-hydroxy-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)